4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a multi-step process. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole under specific conditions . The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired imine product .
Chemical Reactions Analysis
4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction is primarily mediated through the formation of hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other similar compounds such as:
4-bromo-2-((E)-{[3-hydroxyphenyl]imino}methyl)phenol: This compound has a similar structure but lacks the methoxy group, resulting in different chemical properties.
4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol: This compound contains a piperazine ring, which significantly alters its biological activity.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13BrN4O2S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-13-4-2-3-10(8-13)15-19-20-16(24)21(15)18-9-11-7-12(17)5-6-14(11)22/h2-9,22H,1H3,(H,20,24)/b18-9+ |
InChI Key |
KPCJRSAJBSLZQY-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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